(chloromethoxy)(2H3)methane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(chloromethoxy)(2H3)methane can be synthesized through the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst. This method yields a high-purity solution of chloromethyl methyl ether in methyl acetate . Another method involves the reaction of formaldehyde, methanol, and hydrogen chloride, although this process requires fractional distillation to separate the desired product from bis(chloromethyl) ether .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often used immediately in further chemical processes to minimize handling and storage risks .
Chemical Reactions Analysis
Types of Reactions
(chloromethoxy)(2H3)methane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution: Products include methoxymethyl derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products can include formic acid, formaldehyde, and other oxidized derivatives.
Scientific Research Applications
(chloromethoxy)(2H3)methane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (chloromethoxy)(2H3)methane involves the formation of a reactive intermediate that can alkylate nucleophilic sites on target molecules. This process typically proceeds through a radical chain mechanism characterized by initiation, propagation, and termination steps . The compound can interact with molecular targets such as DNA, proteins, and other cellular components, leading to modifications that affect their function .
Comparison with Similar Compounds
(chloromethoxy)(2H3)methane is similar to other chloromethyl ethers, such as:
Chloromethyl ethyl ether: Similar in structure but with an ethyl group instead of a methyl group.
Bis(chloromethyl) ether: Contains two chloromethyl groups and is more reactive and hazardous.
Uniqueness
This compound is unique due to its specific reactivity and applications in introducing methoxymethyl protecting groups in organic synthesis. Its ability to act as an alkylating agent makes it valuable in various chemical and biological research contexts .
Properties
CAS No. |
54716-95-9 |
---|---|
Molecular Formula |
C2H5ClO |
Molecular Weight |
83.5 |
Purity |
95 |
Origin of Product |
United States |
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